Chlorogensäure

Übersicht

Beschreibung

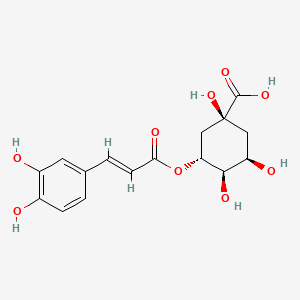

Chlorogenic acid is a naturally occurring polyphenol compound found in various plants, including coffee beans, fruits, and vegetables. It is an ester formed from caffeic acid and quinic acid. Despite its name, chlorogenic acid contains no chlorine atoms; the name is derived from the green color it produces when oxidized . Chlorogenic acid is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of significant interest in various fields of research and industry .

Wissenschaftliche Forschungsanwendungen

Chlorogensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht für ihre Rolle im Pflanzenstoffwechsel und bei Abwehrmechanismen.

Industrie: In der Lebensmittel- und Getränkeindustrie als natürliches Antioxidans und Konservierungsmittel eingesetzt.

5. Wirkmechanismus

This compound übt ihre Wirkungen über verschiedene molekulare Ziele und Wege aus:

Antioxidative Aktivität: this compound fängt freie Radikale ab und hemmt oxidativen Stress, indem sie Wasserstoffatome oder Elektronen spendet, um reaktive Sauerstoffspezies zu neutralisieren.

Entzündungshemmende Wirkungen: Sie hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase und Lipoxygenase.

Antimikrobielle Wirkung: this compound stört die Integrität der Zellmembran von Bakterien, was zu Zelllyse und -tod führt.

Metabolische Regulation: Sie moduliert den Glukosestoffwechsel, indem sie Enzyme wie α-Glucosidase und Glucose-6-Phosphatase hemmt und AMP-aktivierte Proteinkinase (AMPK)-Pfade aktiviert.

Wirkmechanismus

Target of Action

Chlorogenic acid (CGA) is a bioactive compound that targets several key molecules and pathways in the body. It primarily targets inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2 . It also modulates key signaling pathways and associated factors, including NF-κB, MAPK, Nrf2 , and others .

Mode of Action

CGA exerts its anti-inflammatory function by moderating the synthesis and secretion of inflammatory mediators . It also modulates key signaling pathways and associated factors, bestowing protection upon cells and tissues against afflictions such as cardio-cerebrovascular and diabetes mellitus . In addition, CGA can inhibit the proliferation of Staphylococcus aureus and destroy the permeability of the cell membrane .

Biochemical Pathways

CGA affects several biochemical pathways. It can potentially target NF-kB, MPAKs, and JAK pathways to mitigate inflammation . It activates Nrf2-dependent and independent pathways to execute antioxidation function . CGA also regulates lipid metabolism through increasing lipolysis and fatty acid oxidation and suppressing synthesis of cholesterol and fatty acids . Furthermore, it modulates glucose metabolism through increasing glycolysis and suppressing glucose uptake and glucose synthesis .

Pharmacokinetics

CGA is a water-soluble phenolic acid synthesized by plants during aerobic respiration . It arises from the esterification of caffeic acid and quinic acid . The inherent low bioavailability of cga poses challenges in practical deployments . To surmount this limitation, sophisticated delivery systems, encompassing liposomes, micelles, and nanoparticles, have been devised .

Result of Action

The molecular and cellular effects of CGA’s action are diverse. It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities . Specifically, CGA can attenuate cardiac and cerebral afflictions triggered by inflammation and oxidative stress, conferring cardiovascular and cerebrovascular protective effects .

Action Environment

The action of CGA can be influenced by environmental factors. For instance, the rate of color formation or the variation in the diameter of the halo among the isolated strains would likely be related to their biosynthetic capacity for CGA . Furthermore, CGA is hardly soluble in organic solvents, such as chloroform, ether, benzene, etc., and readily soluble in polar solvents, such as methanol, ethanol, and acetone .

Safety and Hazards

When handling CGA, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Chlorogenic acid exhibits strong antioxidant activity and possesses several other biological properties, including anti-inflammatory effects, antimicrobial activity, and insulin-sensitizing properties . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals .

Cellular Effects

Chlorogenic acid exerts diverse therapeutic effects in response to a variety of pathological challenges, particularly conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional functions, including neuroprotection for neurodegenerative disorders and diabetic peripheral neuropathy, anti-inflammation, anti-oxidation, anti-pathogens, mitigation of cardiovascular disorders, skin diseases, diabetes mellitus, liver and kidney injuries, and anti-tumor activities .

Molecular Mechanism

Chlorogenic acid’s integrative functions act through the modulation of anti-inflammation/oxidation and metabolic homeostasis . It can thwart inflammatory constituents at multiple levels such as curtailing NF-kB pathways to neutralize primitive inflammatory factors, hindering inflammatory propagation, and alleviating inflammation-related tissue injury . It concurrently raises pivotal antioxidants by activating the Nrf2 pathway, thus scavenging excessive cellular free radicals . It elevates AMPK pathways for the maintenance and restoration of metabolic homeostasis of glucose and lipids .

Temporal Effects in Laboratory Settings

It has been shown that chlorogenic acid has long-term effects on cellular function, particularly in relation to its antioxidant and anti-inflammatory properties .

Dosage Effects in Animal Models

In animal models, chlorogenic acid has shown promising therapeutic potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatic steatosis . In an acute toxicity experiment, no side effects were observed in mice for two weeks upon an intake of CGA-enriched GCE (1 g/kg) .

Metabolic Pathways

Chlorogenic acid is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration . It plays a pivotal role in glucose and lipid metabolism regulation and on the related disorders, e.g., diabetes, cardiovascular disease (CVD), obesity, cancer, and hepatic steatosis .

Transport and Distribution

Chlorogenic acid is absorbed in the small intestine, indicating that it can reach the large intestine and exert direct effects on microbes . A study showed that chlorogenic acid-encapsulated SMEDDS (CHA-SME) were developed for targeted delivery of chlorogenic acid to the mesenteric lymph nodes .

Subcellular Localization

It is known that chlorogenic acid can interact with various cellular components, including enzymes and proteins, to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure chlorogenic acid .

Industrial Production Methods: Industrial production of chlorogenic acid often involves extraction from natural sources, such as green coffee beans. The extraction process can include methods like pressurized liquid extraction, ultrasound-assisted extraction, and supramolecular solvent extraction. These methods aim to maximize the yield and purity of chlorogenic acid while minimizing environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chlorogensäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Veresterung. Sie ist besonders anfällig für Oxidation, was zur Bildung von Chinonen und anderen Oxidationsprodukten führt .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter sauren oder basischen Bedingungen mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Veresterung: Veresterungsreaktionen beinhalten die Verwendung von Alkoholen und Säurekatalysatoren, um Ester der this compound zu bilden.

Wichtige gebildete Produkte:

Oxidationsprodukte: Chinone und andere phenolische Verbindungen.

Reduktionsprodukte: Reduzierte Formen der this compound mit veränderten funktionellen Gruppen.

Veresterungsprodukte: Verschiedene Ester, abhängig vom Alkohol, der in der Reaktion verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Chlorogensäure gehört zu einer größeren Gruppe von Polyphenolverbindungen, die als Hydroxyzimtsäuren bekannt sind. Ähnliche Verbindungen sind:

Kaffeesäure: Ein Vorläufer der this compound mit ähnlichen antioxidativen Eigenschaften.

Ferulasäure: Eine weitere Hydroxyzimtsäure mit starken antioxidativen und entzündungshemmenden Wirkungen.

Neothis compound: Ein Isomer der this compound mit ähnlichen biologischen Aktivitäten.

Isochlorogensäuren (A, B und C): Isomere mit mehreren Kaffeesäuregruppen, die in Kaffee und anderen Pflanzen vorkommen.

This compound ist aufgrund ihres weitverbreiteten Vorkommens in der Natur und ihrer vielfältigen biologischen Aktivitäten einzigartig. Ihre Fähigkeit, als Antioxidans, Entzündungshemmer und antimikrobielles Mittel zu wirken, macht sie zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen .

Eigenschaften

| { "Design of the Synthesis Pathway": "Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product can then be purified through column chromatography.", "Starting Materials": [ "Caffeic acid", "Quinic acid", "Sulfuric acid or hydrochloric acid", "Ethanol or methanol", "Water" ], "Reaction": [ "Dissolve caffeic acid and quinic acid in a mixture of ethanol or methanol and water", "Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and neutralize with sodium bicarbonate", "Extract the product with ethyl acetate or dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product through column chromatography using a suitable solvent system" ] } | |

CAS-Nummer |

327-97-9 |

Molekularformel |

C16H18O9 |

Molekulargewicht |

354.31 g/mol |

IUPAC-Name |

(1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/t11-,12-,14-,16+/m1/s1 |

InChI-Schlüssel |

CWVRJTMFETXNAD-NCZKRNLISA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Kanonische SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Aussehen |

White to light yellow solid powder. |

melting_point |

205 - 209 °C |

| 202650-88-2 327-97-9 |

|

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

40 mg/mL at 25 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3(34Dihydroxycinnamoyl)quinate; 3(34Dihydroxycinnamoyl)quinic acid; 3Caffeoylquinate; 3Caffeoylquinic acid; 3CQA; 3OCaffeoylquinic acid; Chlorogenate; Heriguard; 3transCaffeoylquinic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

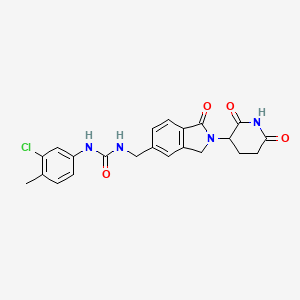

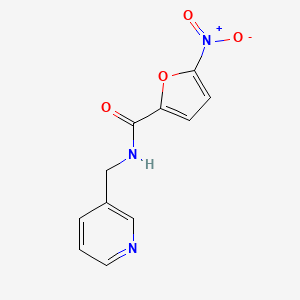

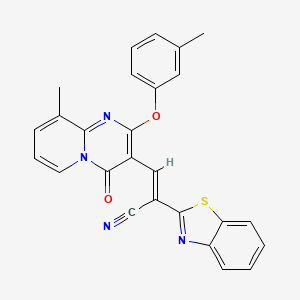

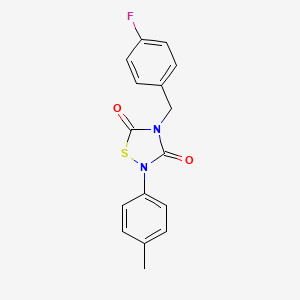

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)